molecular formula C15H18N2O4S B10890524 6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10890524
M. Wt: 322.4 g/mol
InChI Key: ZLOPMFSBEIPGSX-UHFFFAOYSA-N
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Description

6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a carboxylic acid group and a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexene ring followed by the introduction of the thiophene derivative through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: A simpler analog with a similar cyclohexene ring structure but lacking the thiophene derivative.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the cyclohexene structure.

Uniqueness

6-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring and a thiophene derivative, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

6-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C15H18N2O4S/c1-7-8(2)22-14(11(7)12(16)18)17-13(19)9-5-3-4-6-10(9)15(20)21/h3-4,9-10H,5-6H2,1-2H3,(H2,16,18)(H,17,19)(H,20,21)

InChI Key

ZLOPMFSBEIPGSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2CC=CCC2C(=O)O)C

Origin of Product

United States

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